6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, a pyrazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine moiety. These intermediates are then coupled with the pyridazinone core under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like celecoxib and deracoxib, which are known for their anti-inflammatory properties.
Piperidine Derivatives: Compounds such as piperidine-based pharmaceuticals used for their analgesic and antipsychotic effects.
Pyridazinone Derivatives: Molecules with similar core structures that exhibit a range of biological activities, including antihypertensive and anti-inflammatory effects.
Uniqueness
What sets 6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. The presence of the pyrazole ring, piperidine moiety, and pyridazinone core in a single molecule allows for diverse interactions with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
6-phenyl-2-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c32-25-11-10-24(21-6-2-1-3-7-21)28-31(25)19-20-12-16-29(17-13-20)26(33)22-8-4-9-23(18-22)30-15-5-14-27-30/h1-11,14-15,18,20H,12-13,16-17,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBOXBPQYNYLBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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